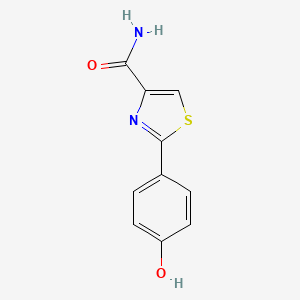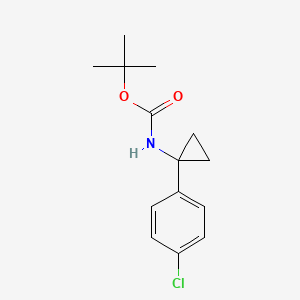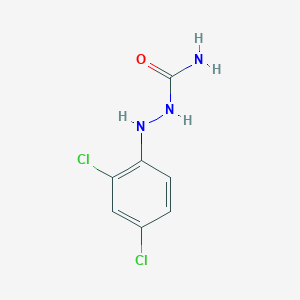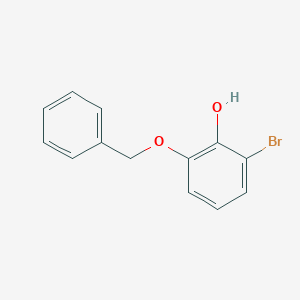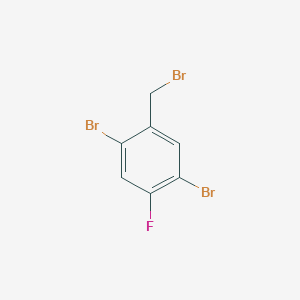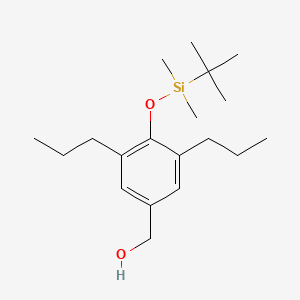
(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol
Overview
Description
(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol is an organic compound that features a tert-butyl(dimethyl)silyl group attached to a phenyl ring, which is further substituted with dipropyl groups and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the protection of the hydroxyl group . The phenyl ring is then functionalized with dipropyl groups through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC in dichloromethane or KMnO4 in aqueous conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: TBAF in THF (Tetrahydrofuran).
Major Products
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: Corresponding alkane.
Substitution: Free hydroxyl compound.
Scientific Research Applications
(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Potential use in the synthesis of biologically active molecules and natural product derivatives.
Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol primarily involves its role as a protecting group. The tert-butyldimethylsilyl group stabilizes the hydroxyl functionality, preventing unwanted side reactions during synthetic procedures. The cleavage of the silyl group can be achieved under mild conditions, allowing for the recovery of the free hydroxyl compound .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in stereocontrolled synthesis of erythrose.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Precursor to biologically active natural products.
Uniqueness
(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other silyl-protected compounds. Its dipropyl groups provide additional steric hindrance, influencing its behavior in chemical reactions .
Properties
CAS No. |
137421-55-7 |
|---|---|
Molecular Formula |
C19H34O2Si |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-3,5-dipropylphenyl]methanol |
InChI |
InChI=1S/C19H34O2Si/c1-8-10-16-12-15(14-20)13-17(11-9-2)18(16)21-22(6,7)19(3,4)5/h12-13,20H,8-11,14H2,1-7H3 |
InChI Key |
DWSWNGWLPPWIGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC(=C1O[Si](C)(C)C(C)(C)C)CCC)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8571558.png)
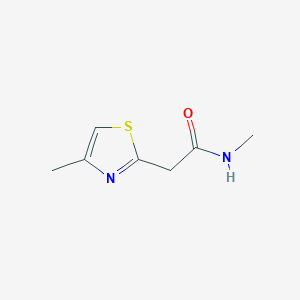


![2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoyl chloride](/img/structure/B8571593.png)
